molecular formula C12H12O5 B12885646 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate CAS No. 88256-02-4

3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate

Cat. No.: B12885646
CAS No.: 88256-02-4
M. Wt: 236.22 g/mol
InChI Key: KXRIUQDEFOVNDO-UHFFFAOYSA-N
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Description

3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate is a benzofuran derivative known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of free radical cyclization cascades, which are efficient for constructing complex benzofuran derivatives . Another approach involves proton quantum tunneling, which minimizes side reactions and enhances yield .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for scaling up the production of complex benzofuran compounds.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate
  • Benzothiophene derivatives
  • Coumarin derivatives

Uniqueness

What sets this compound apart is its unique combination of biological activities and its potential for therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .

Properties

CAS No.

88256-02-4

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

(3-ethyl-7-hydroxy-1-oxo-3H-2-benzofuran-4-yl) acetate

InChI

InChI=1S/C12H12O5/c1-3-8-11-9(16-6(2)13)5-4-7(14)10(11)12(15)17-8/h4-5,8,14H,3H2,1-2H3

InChI Key

KXRIUQDEFOVNDO-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC(=C2C(=O)O1)O)OC(=O)C

Origin of Product

United States

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